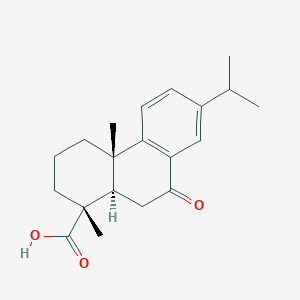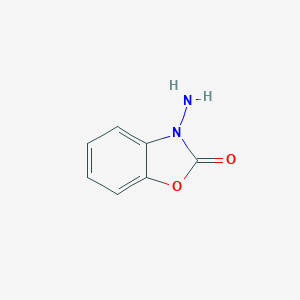
3-Aminobenzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobenzoxazol-2(3H)-one, also known as ABOX, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This heterocyclic compound is composed of a benzoxazole ring and an amino group, making it a versatile molecule that can be used in various chemical reactions and biological processes. In
Wissenschaftliche Forschungsanwendungen
ABX has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ABX has been shown to possess antimicrobial, antiviral, and anticancer properties. ABX has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In analytical chemistry, ABX has been used as a derivatizing agent for the determination of amino acids and peptides.
Wirkmechanismus
The mechanism of action of ABX is not well understood, but it is believed to involve the inhibition of enzymes or receptors that are involved in various biological processes. ABX has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. ABX has also been shown to inhibit the growth of bacterial and viral cells by interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
ABX has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ABX can induce apoptosis, or programmed cell death, in cancer cells. ABX has also been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic processes. In vivo studies have shown that ABX can reduce the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
ABX has several advantages for lab experiments, including its versatility as a building block for the synthesis of novel materials, its fluorescent properties for the detection of metal ions, and its antimicrobial and antiviral properties for the development of new drugs. However, ABX also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of ABX, including the development of new drugs for the treatment of cancer and infectious diseases, the synthesis of novel materials with unique properties, and the development of new analytical methods for the determination of amino acids and peptides. Additionally, further studies are needed to elucidate the mechanism of action of ABX and to explore its potential applications in other fields, such as catalysis and nanotechnology.
In conclusion, 3-Aminobenzoxazol-2(3H)-one is a versatile organic compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of ABX and to develop new applications for this promising molecule.
Synthesemethoden
The synthesis of ABX involves the condensation of 2-aminophenol with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the benzoxazole ring. The amino group is introduced by the addition of ammonia or an amine to the reaction mixture. The purity of the synthesized ABX can be improved by recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
17823-06-2 |
|---|---|
Produktname |
3-Aminobenzoxazol-2(3H)-one |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3-amino-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2 |
InChI-Schlüssel |
QNYMGRSWHDGVEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




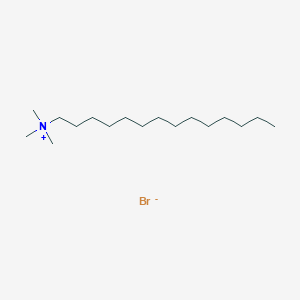


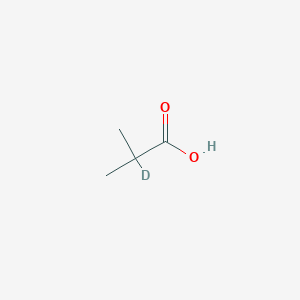
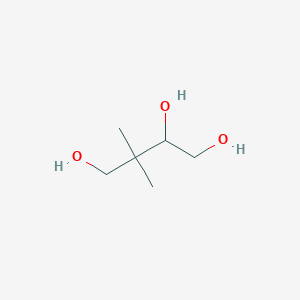

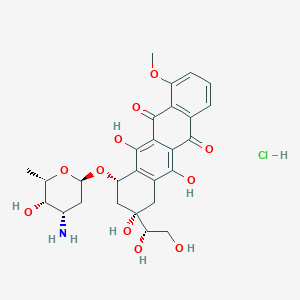

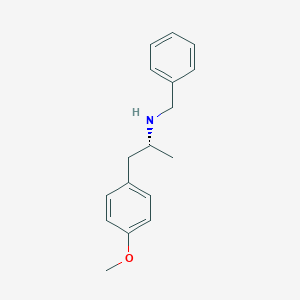
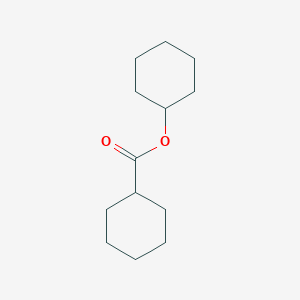
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)

